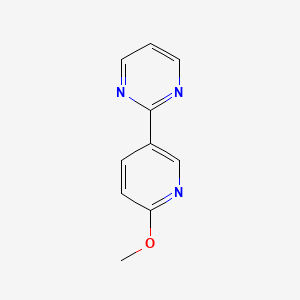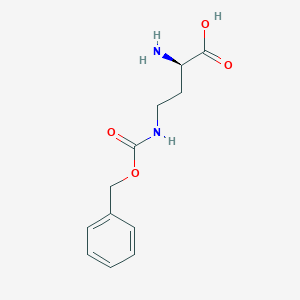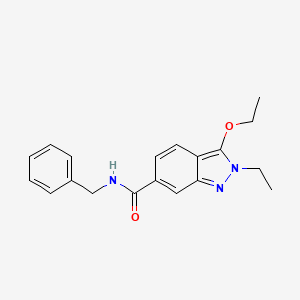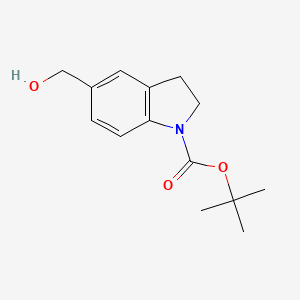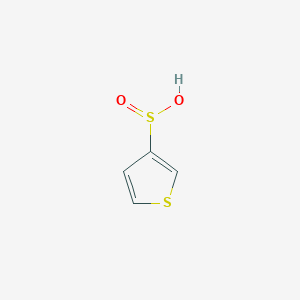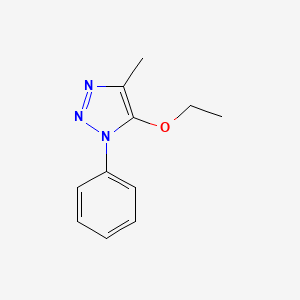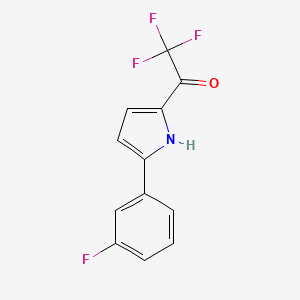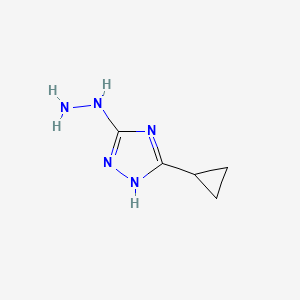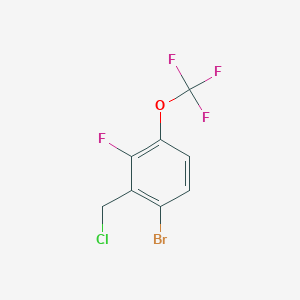
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H5BrClF3O. This compound is part of the benzene derivatives family, characterized by the presence of bromine, chlorine, fluorine, and trifluoromethoxy groups attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by chloromethylation and fluorination reactions. The trifluoromethoxy group is introduced using specific reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
- Bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
- Chloromethylation using formaldehyde and hydrochloric acid.
- Fluorination using a fluorinating agent such as Selectfluor.
- Introduction of the trifluoromethoxy group using trifluoromethanol and a suitable base.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Catalysts like palladium or nickel in the presence of ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Aplicaciones Científicas De Investigación
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways:
Nucleophilic substitution: The compound can act as an electrophile, reacting with nucleophiles to form new bonds.
Oxidation and reduction: It can undergo redox reactions, altering its oxidation state and forming new products.
Coupling reactions: Participates in the formation of carbon-carbon bonds through catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-(trifluoromethyl)benzene: Similar structure but lacks the chloromethyl and fluorine groups.
1-Bromo-3-(trifluoromethoxy)benzene: Similar structure but lacks the chloromethyl and fluorine groups.
1-Bromo-2-(chloromethyl)-3-(trifluoromethyl)benzene: Similar structure but lacks the fluorine and trifluoromethoxy groups.
Uniqueness
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene is unique due to the combination of bromine, chlorine, fluorine, and trifluoromethoxy groups on the benzene ring. This unique structure imparts specific reactivity and properties, making it valuable in various chemical and research applications.
Propiedades
Fórmula molecular |
C8H4BrClF4O |
|---|---|
Peso molecular |
307.47 g/mol |
Nombre IUPAC |
1-bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H4BrClF4O/c9-5-1-2-6(15-8(12,13)14)7(11)4(5)3-10/h1-2H,3H2 |
Clave InChI |
KWICIHWLFOSMSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1OC(F)(F)F)F)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B13111591.png)

![Methyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13111609.png)

